molecular formula C22H20N4OS B10927102 [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B10927102
M. Wt: 388.5 g/mol
InChI Key: WWBCMCBOUHKGEK-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core substituted with a thienyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Similar compounds have shown promise as drug candidates for various diseases .

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and indole-based molecules. These compounds share structural similarities but may differ in their specific substituents and functional groups .

Uniqueness

The uniqueness of 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its combination of a pyrazolo[3,4-b]pyridine core with a thienyl group and an indole moiety. This unique structure may confer specific properties and activities that are not observed in other similar compounds .

Properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C22H20N4OS/c1-13-11-15-7-4-5-8-18(15)26(13)22(27)16-12-17(19-9-6-10-28-19)23-21-20(16)14(2)24-25(21)3/h4-10,12-13H,11H2,1-3H3

InChI Key

WWBCMCBOUHKGEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=NC4=C3C(=NN4C)C)C5=CC=CS5

Origin of Product

United States

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